4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride
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Overview
Description
4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride is a chemical compound with the molecular formula C8H8ClF3N2. It is a white to almost white powder or crystalline solid. This compound is known for its significant role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride typically involves the reaction of 4-Bromo-3-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but differs in functional groups.
4-Bromo-3-(trifluoromethyl)benzoic acid: Another related compound with different chemical properties and applications.
Uniqueness
4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7BrClF3N2 |
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Molecular Weight |
303.51 g/mol |
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H6BrF3N2.ClH/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12;/h1-3H,(H3,13,14);1H |
InChI Key |
CVFRCZQCUPBPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)C(F)(F)F)Br.Cl |
Origin of Product |
United States |
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